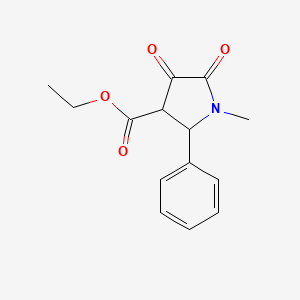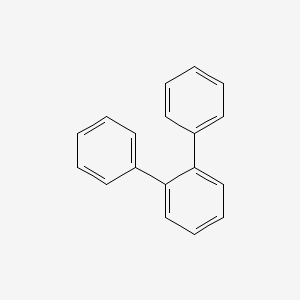![molecular formula C16H10N2O4 B7788229 2-[(4-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7788229.png)
2-[(4-nitroanilino)methylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-nitroanilino)methylidene]indene-1,3-dione is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a nitroaniline group attached to an indene-1,3-dione scaffold. Indene-1,3-dione derivatives are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Méthodes De Préparation
The synthesis of 2-[(4-nitroanilino)methylidene]indene-1,3-dione typically involves the condensation of 4-nitroaniline with indene-1,3-dione under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is obtained after purification through recrystallization .
Analyse Des Réactions Chimiques
2-[(4-nitroanilino)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Applications De Recherche Scientifique
2-[(4-nitroanilino)methylidene]indene-1,3-dione has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery.
Medicine: It has been investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and photoinitiators for polymerization.
Mécanisme D'action
The mechanism of action of 2-[(4-nitroanilino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electron acceptor, participating in redox reactions that influence cellular processes .
Comparaison Avec Des Composés Similaires
2-[(4-nitroanilino)methylidene]indene-1,3-dione can be compared with other indene-1,3-dione derivatives such as:
2-[(4,7-dimethoxynaphthalen-1-yl)methylidene]-1H-indene-1,3(2H)-dione: Known for its anticancer activity.
2-[(4,7-dimethylnaphthalen-1-yl)methylidene]-1H-indene-1,3(2H)-dione: Exhibits strong binding interactions and corrosion inhibition properties. The uniqueness of this compound lies in its nitroaniline group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(4-nitroanilino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRNXKOCHLVJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7788146.png)
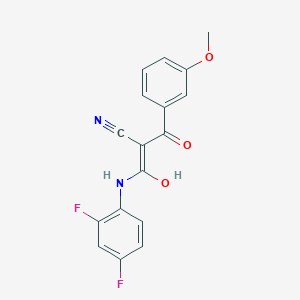
![6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788161.png)
![2-[1-[(4-chlorophenyl)methylamino]ethyl]-1H-quinazolin-4-one](/img/structure/B7788174.png)
![2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione](/img/structure/B7788186.png)
![2-(1,3-dioxoinden-2-ylidene)-2-[(6-methoxypyridin-3-yl)amino]acetonitrile](/img/structure/B7788199.png)
![1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea](/img/structure/B7788206.png)
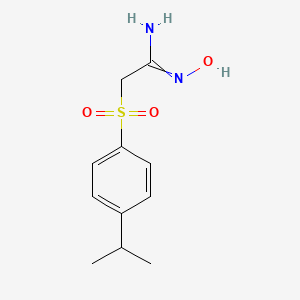
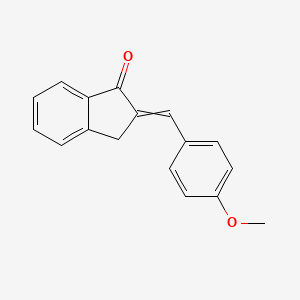
![1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-](/img/structure/B7788237.png)
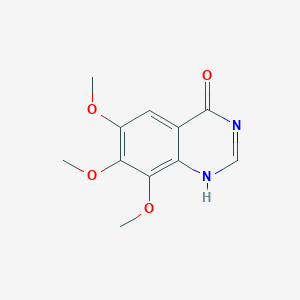
![6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine](/img/structure/B7788248.png)
